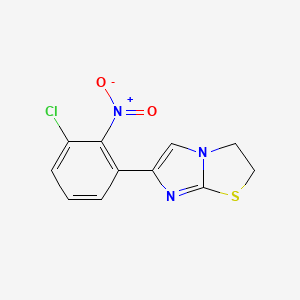![molecular formula C18H38O4 B14343499 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 92779-75-4](/img/structure/B14343499.png)
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound known for its unique structure and properties. It is an ethoxylated alcohol, which means it contains ethoxy groups (-OCH2CH2-) attached to an alcohol group (-OH). This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the ethoxylation of dodecanol. The process begins with the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process can be controlled to achieve the desired degree of ethoxylation, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of simpler alcohols like dodecanol.
Substitution: Formation of ethoxylated derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions and dispersions. It interacts with both hydrophilic and hydrophobic molecules, facilitating their solubilization and stabilization in aqueous and non-aqueous environments. The ethoxy groups provide flexibility and hydrophilicity, while the dodecyl chain imparts hydrophobicity, making it an effective surfactant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a mercapto group (-SH) instead of a dodecyl chain.
2-[2-(2-chloroethoxy)ethoxy]ethanol: Contains a chloro group (-Cl) instead of a dodecyl chain.
1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene: Contains a naphthalene ring instead of a dodecyl chain.
Uniqueness
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its long dodecyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and dispersions in both aqueous and non-aqueous systems.
Propriétés
Numéro CAS |
92779-75-4 |
|---|---|
Formule moléculaire |
C18H38O4 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-[2-(2-dodecan-5-yloxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-3-5-7-8-9-11-18(10-6-4-2)22-17-16-21-15-14-20-13-12-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
DKZQBIOLXNXFEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCC)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

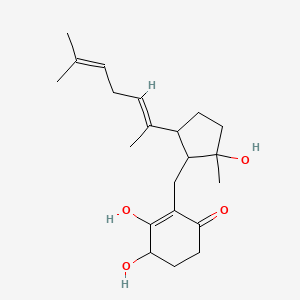
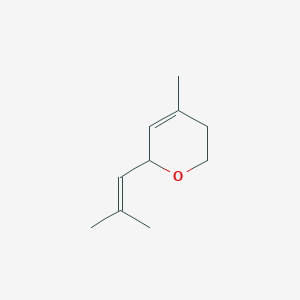
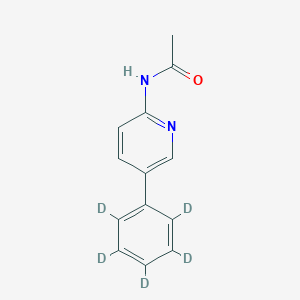
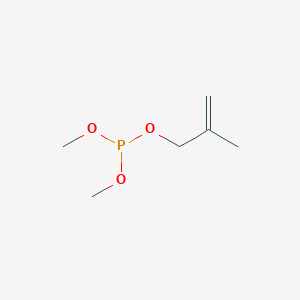
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)


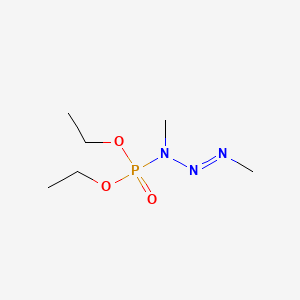
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
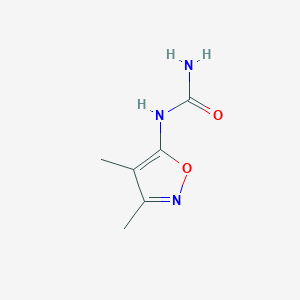
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
